molecular formula C18H13ClO5 B5823869 methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No. B5823869
M. Wt: 344.7 g/mol
InChI Key: RPVHEUVSDLOCSL-UHFFFAOYSA-N
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Description

Methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as MCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a member of the coumarin family of compounds and has been synthesized using various methods.

Scientific Research Applications

Methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In biochemistry, methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. In pharmacology, methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been reported to exhibit analgesic and antipyretic activities.

Mechanism of Action

The mechanism of action of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is not fully understood. However, it has been reported to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has also been reported to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate inhibits the activity of acetylcholinesterase and α-glucosidase, which are enzymes involved in the breakdown of acetylcholine and glucose, respectively. In vivo studies have shown that methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate exhibits analgesic and antipyretic activities. methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has also been reported to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has several advantages for lab experiments, including its high purity and stability. methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is also relatively easy to synthesize using various methods. However, methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may affect the interpretation of experimental results and limit the potential applications of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate in certain fields.

Future Directions

There are several future directions for the study of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate. One direction is to further investigate the mechanism of action of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate and its potential applications in various fields. Another direction is to develop new synthesis methods for methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate that can improve its purity, yield, and solubility. Additionally, the potential toxicity of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate should be further investigated to ensure its safety for use in various applications. Finally, the development of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate derivatives with improved properties and activities may lead to the discovery of new compounds with potential therapeutic applications.
Conclusion:
In conclusion, methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate that may lead to the discovery of new compounds with potential therapeutic applications.

Synthesis Methods

Methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate has been synthesized using various methods, including the reaction between 7-hydroxycoumarin and 2-chlorobenzoyl chloride in the presence of triethylamine and dimethylformamide. Another method involves the reaction between 7-hydroxycoumarin and 2-chlorobenzoic acid in the presence of thionyl chloride and dimethylformamide. Both methods have been reported to yield methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate with high purity.

properties

IUPAC Name

methyl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-11-6-7-13-16(8-11)24-9-14(18(13)21)12-4-2-3-5-15(12)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHEUVSDLOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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